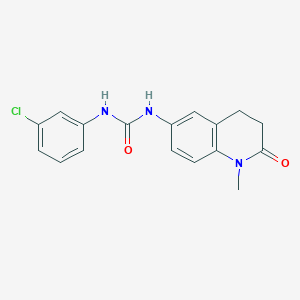

1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

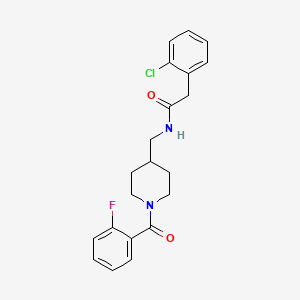

The synthesis of compounds similar to 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea involves complex organic reactions that yield a variety of structures with potential biological activities. One method includes the Michael addition of secondary amine to an α, β-unsaturated carbonyl compound, forming intricate molecules with potential pharmacological applications (Fatma et al., 2017). Another approach utilizes three-component reactions involving 2-alkynylbenzaldoxime, carbodiimide, and an electrophile, leading to diverse 1-(isoquinolin-1-yl)ureas under mild conditions (Ye, Wang, & Wu, 2011).

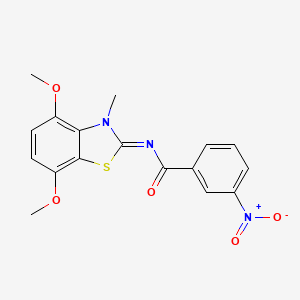

Molecular Structure Analysis

The molecular structure of similar compounds is often studied using X-ray crystallography and density functional theory (DFT) methods. These studies reveal intricate details about molecular geometry, electrostatic potential, and vibrational analyses. X-ray studies confirm intermolecular interactions, such as C-H⋯O and C-H⋯Cl, contributing to the molecule's stability and reactivity (Fatma et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving compounds like 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea highlight their reactivity and potential for further functionalization. For instance, the Pictet-Spengler reaction is used to synthesize tetrahydroisoquinoline derivatives, showcasing their versatility in forming complex heterocyclic structures with potential for biological activity (Diness, Beyer, & Meldal, 2006).

Physical Properties Analysis

The physical properties of such compounds, including their crystalline structure, solubility, and melting points, are crucial for understanding their behavior in various environments. While specific data on 1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea are scarce, related molecules exhibit diverse physical characteristics determined by their molecular structure and intermolecular interactions, as seen in X-ray crystallographic studies (Mague et al., 2017).

Aplicaciones Científicas De Investigación

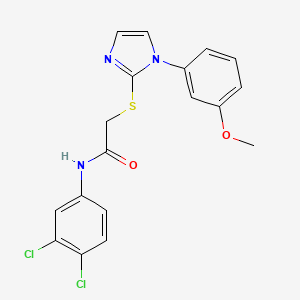

Synthesis and Evaluation of Antimicrobial Activities

New derivatives of quinazolinones and oxazolyl chloroquinazolinones have been synthesized and evaluated for their antimicrobial properties. Compounds such as 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones showed good antimicrobial activity against standard drugs, indicating their potential in developing new antimicrobial agents (Patel & Shaikh, 2011).

Electro-Fenton Degradation of Antimicrobials

Research on the electro-Fenton degradation of antimicrobials such as triclosan and triclocarban, which are structurally related to the queried compound, highlights the effectiveness of electrochemical methods in degrading persistent organic pollutants. This study provides insights into the environmental remediation of hazardous compounds (Sirés et al., 2007).

Exploration of Optoelectronic and Charge Transport Properties

The structural and electronic analysis of hydroquinoline derivatives, including their optoelectronic and charge transport properties, suggests these compounds could serve as efficient multifunctional materials in electronics and photonics. This research demonstrates the potential of such derivatives in the development of new materials with desirable electronic properties (Irfan et al., 2020).

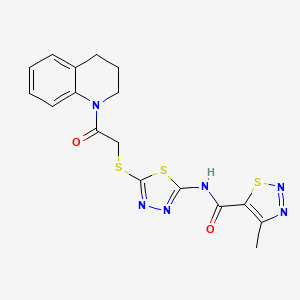

Inhibitory Effects on Tyrosinase

Isoquinoline urea/thiourea derivatives have been synthesized and their inhibitory effects on tyrosinase evaluated, showing potential for use in treatments against disorders of melanin biosynthesis. This indicates the relevance of such compounds in therapeutic applications targeting enzymatic activity (Genc et al., 2014).

Novel Synthetic Methodologies

New methodologies for constructing 3,4-dihydroisoquinolinone skeletons, key structures for isoquinoline alkaloids, have been reported. These advancements in synthetic chemistry highlight the versatility and potential applications of such compounds in creating complex molecular architectures for various research and development purposes (Mujde et al., 2011).

Propiedades

IUPAC Name |

1-(3-chlorophenyl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O2/c1-21-15-7-6-14(9-11(15)5-8-16(21)22)20-17(23)19-13-4-2-3-12(18)10-13/h2-4,6-7,9-10H,5,8H2,1H3,(H2,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIVCOLDHKGMLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Chlorophenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490649.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2490650.png)

![N-[4-(1-Adamantyl)-2-aminophenyl]-N-methylamine](/img/structure/B2490651.png)

![8-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2490654.png)

![N-Cyclopropyl-N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]but-2-ynamide](/img/structure/B2490657.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2490669.png)